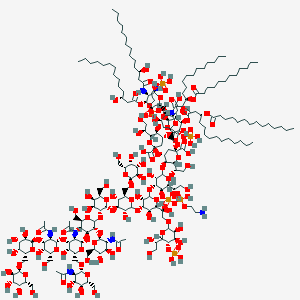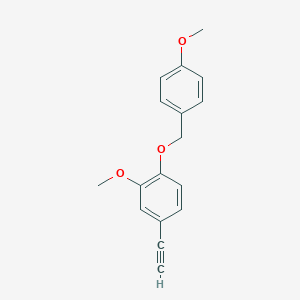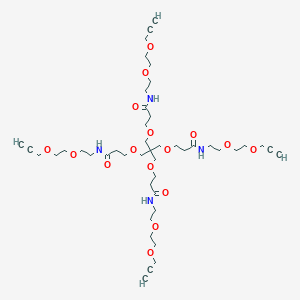![molecular formula C22H23FN2O5 B13723174 (3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)
(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Escitalopram is a selective serotonin reuptake inhibitor (SSRI) used primarily to treat major depressive disorder and generalized anxiety disorder . It is the S-enantiomer of citalopram, which means it is a more refined version of the racemic mixture of citalopram . Escitalopram is known for its high selectivity and potency in inhibiting the serotonin transporter, making it a widely prescribed antidepressant .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of escitalopram involves several key steps. One common method includes the isolation of a diol compound as an oxalate salt, followed by the resolution of the diol compound and cyclization of the resolved compound . Another method involves the chromatographic separation of the enantiomers of citalopram using a chiral stationary phase such as Chiralpak AD or Chiralcel OD . The process typically includes the cyanation of optically active intermediates .
Industrial Production Methods
Industrial production of escitalopram often involves the use of large-scale chromatographic techniques to separate the enantiomers of citalopram. The resolved S-enantiomer is then subjected to further chemical reactions to produce escitalopram . The use of chiral stationary phases and the resolution of diol compounds are critical steps in ensuring the purity and efficacy of the final product .
化学反应分析
Types of Reactions
Escitalopram undergoes various chemical reactions, including:
Oxidation: Conversion of the cyano group to a carboxylic acid.
Reduction: Not commonly reported for escitalopram.
Substitution: Replacement of the cyano group with ester groups such as allyl, propargyl, methoxyethyl, benzyl, and ρ-tolyl.
Common Reagents and Conditions
Substitution: Often carried out using esterification reagents like alcohols in the presence of acid catalysts.
Major Products Formed
Oxidation: 5-carboxyescitalopram.
Substitution: Various ester analogues of escitalopram.
科学研究应用
Escitalopram is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the effects of chirality on drug efficacy . In biology and medicine, escitalopram is used to investigate the mechanisms of depression and anxiety disorders, as well as the role of serotonin in mood regulation . Industrially, it is a key component in the production of antidepressant medications .
作用机制
Escitalopram works by selectively inhibiting the reuptake of serotonin, a neurotransmitter, in the brain . This inhibition increases the levels of serotonin available in the synaptic cleft, enhancing serotonergic neurotransmission . The primary molecular target for escitalopram is the serotonin transporter (SERT), which is responsible for serotonin reuptake at the terminals and cell bodies of serotonergic neurons . Escitalopram also exhibits allosteric modulation of SERT, which may contribute to its superior efficacy and faster onset of action compared to other SSRIs .
相似化合物的比较
Similar Compounds
Citalopram: The racemic mixture from which escitalopram is derived.
Fluoxetine: Another SSRI with a similar mechanism of action.
Paroxetine: An SSRI used for similar indications.
Sertraline: Another SSRI with comparable efficacy.
Uniqueness of Escitalopram
Escitalopram is unique in its high selectivity and potency for the serotonin transporter compared to other SSRIs . It has been shown to be more effective than citalopram in achieving acute response and remission in patients with major depressive disorder . Additionally, escitalopram’s allosteric modulation of SERT sets it apart from other SSRIs, potentially contributing to its superior clinical outcomes .
属性
分子式 |
C22H23FN2O5 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1H-2-benzofuran-5-carbonitrile;oxalic acid |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-6-8-18(21)9-7-17)19-12-15(13-22)4-5-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1 |
InChI 键 |
DQFCOLLBNWRTLO-BDQAORGHSA-N |
手性 SMILES |
CN(C)CCC[C@@]1(C2=C(CO1)C=CC(=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
规范 SMILES |
CN(C)CCCC1(C2=C(CO1)C=CC(=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)
![5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)
![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)


![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)

![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine](/img/structure/B13723145.png)

![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)

![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)
